molecular formula C13H15NO3S2 B2385564 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 2097899-34-6

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2385564
CAS No.: 2097899-34-6
M. Wt: 297.39
InChI Key: GTMVRCDBEPPHJE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound that features a cyclopropane ring attached to a sulfonamide group, with furan and thiophene rings as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Attachment of furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, organometallic compounds, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of both furan and thiophene rings, which may confer distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-19(16,11-3-4-11)14-8-12(10-5-7-18-9-10)13-2-1-6-17-13/h1-2,5-7,9,11-12,14H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVRCDBEPPHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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